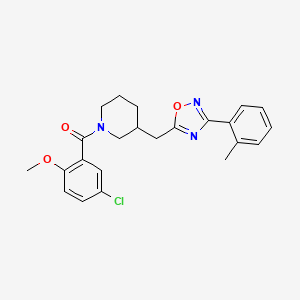

![molecular formula C15H11BrN2O2 B2943390 Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-69-9](/img/structure/B2943390.png)

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 866133-69-9. It has a molecular weight of 331.17 . This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has also been reported .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学的研究の応用

Chemical Synthesis and Modification

Imidazo[1,2-a]pyridine derivatives, including those similar to Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate, are of significant interest in chemical synthesis. For instance, the bromination of 2-aryl-imidazo[1,2-a]pyridines, such as the reaction where the hydrogen in the 3-position is replaced during bromination, showcases the reactivity and potential for further chemical modification of these compounds (Godovikova & Gol'dfarb, 1965). Additionally, the synthesis of imidazo[1,2-a]pyridines via reactions with triethylamine, leading to various derivatives, highlights the versatility and potential for creating a wide array of structurally related compounds for further study (Khalafy, Setamdideh, & Dilmaghani, 2002).

Biological Activity and Potential Applications

Imidazo[1,2-a]pyridine-based compounds have demonstrated significant biological activity, underscoring their potential in therapeutic applications. A study on the anticholinesterase potential of imidazo[1,2-a]pyridine derivatives revealed that certain compounds in this class could be clinically important for treating heart and circulatory failures, with many others under development for pharmaceutical uses (Kwong et al., 2019). Another research found novel selenylated imidazo[1,2-a]pyridines showing promising activity against breast cancer cells, suggesting the potential of these compounds in chemotherapy (Almeida et al., 2018).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for imidazo[1,2-a]pyridine derivatives, such as the fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles, represents a significant advance over traditional in-flask methods. This approach facilitates the multistep synthesis of complex derivatives, including potential drug candidates, without the need for intermediate isolation (Herath, Dahl, & Cosford, 2010).

Anthelmintic Properties

Some methyl imidazo[1,2-a]pyridine-2-carbamates have been synthesized and evaluated for anthelmintic activity, with certain compounds showing efficacy against a broad range of helminths in animal models. This indicates the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for parasitic infections (Bochis et al., 1978).

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science.

作用機序

Target of Action

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines , a class of compounds recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various biological molecules due to their structural character .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .

Result of Action

Action Environment

It’s worth noting that the bromine atom in the compound could potentially participate in various organic reactions .

特性

IUPAC Name |

methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPREOOJEDSADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)

![N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2943321.png)